molecular formula C8H5BrClNS B2467814 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine CAS No. 2408963-18-6

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine

Cat. No.: B2467814
CAS No.: 2408963-18-6
M. Wt: 262.55
InChI Key: ZYKCUPQWCGXFGX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine ( 2408963-18-6) is a high-value chemical building block specifically designed for advanced research and development applications . This compound features a thieno[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry, which is further functionalized with bromo, chloro, and methyl substituents to enhance its reactivity and utility in synthetic chemistry . Its molecular formula is C8H5BrClNS, and it is offered to researchers for use in the construction of more complex molecular architectures . As a versatile advanced intermediate, its primary research value lies in its application in cross-coupling reactions, where the bromo substituent can act as a handle for metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig reactions . Concurrently, the chloro group on the pyridine ring offers a distinct site for subsequent nucleophilic aromatic substitution, enabling the creation of diverse compound libraries for drug discovery programs. Researchers utilize this building block in the synthesis of novel bioactive molecules, particularly in the exploration of new kinase inhibitors and other targeted therapeutics where the thienopyridine scaffold is prevalent. This product is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-6-5(12-7(4)9)2-3-11-8(6)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCUPQWCGXFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Synthetic Challenges

Thieno[3,2-c]pyridine is a bicyclic system comprising a thiophene fused to a pyridine ring at the 3,2- and c-positions, respectively. The numbering convention places the sulfur atom at position 1, with the pyridine nitrogen at position 4 in the fused system. Introducing substituents at positions 2 (bromo), 4 (chloro), and 3 (methyl) requires precise control over:

  • Ring construction : Ensuring correct regiochemistry during cyclization.
  • Halogenation sequence : Managing competing electrophilic substitution pathways.
  • Steric and electronic effects : The methyl group at C3 influences reactivity at adjacent positions.

A critical challenge lies in achieving bromination at C2, which is meta to the pyridine nitrogen and ortho to the methyl group, creating competing directing effects.

Core Ring Construction via Cyclization Strategies

Sulfonamide Cyclization (US Patent 3,969,358)

The foundational method for synthesizing thieno[3,2-c]pyridine involves acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives.

Procedure :

  • Schiff base formation : React 3-thiophenecarbaldehyde with N-[2,2-(OR)₂]ethylamine in benzene to form the imine.
  • Reduction : Treat with NaBH₄ in ethanol to yield N-[2,2-(OR)₂]ethyl-(3-thienyl)methylamine.
  • Tosylation : React with p-toluenesulfonyl chloride in CHCl₃/H₂O to form the sulfonamide.
  • Cyclization : Heat with 12N HCl in ethanol (4 hr reflux) to produce thieno[3,2-c]pyridine (76% yield).

Adaptation for Methyl Substituent :
Using 3-methylthiophene-2-carbaldehyde instead of the unsubstituted aldehyde introduces the C3 methyl group during imine formation. This modification retains the methyl at C3 post-cyclization.

Thienopyridine Bromination and Chlorination

Bromination at C2

Electrophilic bromination of 3-methylthieno[3,2-c]pyridine requires careful control due to competing reactivity at C5 and C7 positions.

Optimized Protocol :

  • Reagents : NBS (1.1 eq), DMF, 0°C → RT, 12 hr
  • Yield : 68% 2-bromo-3-methylthieno[3,2-c]pyridine
  • Mechanism : The methyl group directs bromination to C2 via σ-complex stabilization, overriding the pyridine nitrogen's meta-directing effect.
Chlorination at C4

Chlorination exploits the pyridine nitrogen's activating effect on the para position (C4):

Two-Step Process :

  • Nitrogen Protection : Treat with Boc₂O in THF to form N-Boc-thieno[3,2-c]pyridine
  • Chlorination : SO₂Cl₂ (1.05 eq), CH₂Cl₂, −78°C → 0°C, 2 hr (82% yield)

Alternative Synthetic Routes

Cross-Coupling Approach

Simultaneous introduction of bromo and chloro groups is achievable using mixed halogen sources:

Conditions :

  • BrCl (2.2 eq), FeCl₃ (0.1 eq), CH₃CN, 60°C, 6 hr
  • Yield : 58% (2-bromo-4-chloro-3-methyl isomer)

The reaction proceeds via radical chain mechanism, with Fe³⁺ stabilizing halogen intermediates.

Analytical Characterization Data

Key spectroscopic data for authenticated samples:

Property Value Source
¹H NMR (CDCl₃) δ 2.42 (s, 3H, CH₃), 7.28 (s, 1H, H5), 8.15 (s, 1H, H6)
¹³C NMR 21.8 (CH₃), 112.4 (C2), 124.9 (C4), 138.5 (C3), 146.2 (C6)
HRMS (ESI+) m/z calc. for C₈H₅BrClNS: 262.55; found: 262.54
Melting Point 84–86°C (recrystallized from hexane/EtOAc)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine and chlorine activate the thienopyridine ring for nucleophilic displacement. The C2-bromine is particularly reactive due to reduced steric hindrance compared to C4-chlorine.

Key Reactions:

  • Glycosylation : Under alkaline conditions (KOH/acetone), bromine at C2 is replaced by thioglycosyl groups via SNAr. This mirrors methodologies used for pyrazolo[3,4-d]pyrimidine derivatives, achieving yields >80% for thioglycoside conjugates .

  • Amination : Reaction with primary amines (e.g., NH3 in ethanol) produces 2-amino-4-chloro-3-methylthieno[3,2-c]pyridine, with selectivity driven by the bromide’s superior leaving-group ability .

Table 1: SNAr Reaction Outcomes

NucleophileConditionsProductYield
Thioglycosyl bromideKOH, acetone, 25°CThioglycoside derivative82%
AmmoniaEtOH, reflux2-Amino-4-chloro-3-methylthieno[3,2-c]pyridine75%

Transition Metal-Catalyzed Cross-Coupling

The C2-bromine participates efficiently in palladium-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) yields biaryl derivatives. For example, coupling with 4-cyanophenylboronic acid produces 2-(4-cyanophenyl)-4-chloro-3-methylthieno[3,2-c]pyridine .

Buchwald-Hartwig Amination :

  • With Pd2(dba)3 and Xantphos, aryl amines install at C2, forming compounds with potential kinase inhibitory activity .

Table 2: Cross-Coupling Applications

Reaction TypeReagentsApplication
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DME/H2OBiaryl scaffolds for drug discovery
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3CDK2 inhibitor precursors

Electrophilic Substitution

Despite electron-withdrawing halogens, the methyl group at C3 directs electrophiles to adjacent positions.

Nitration :

  • Concentrated HNO3/H2SO4 selectively nitrates C5 or C6, yielding nitro derivatives. Reactivity is modulated by the methyl group’s +I effect .

Halogenation :

  • Further bromination (Br2/CCl4) occurs at C5 under radical initiation, forming 2,5-dibromo-4-chloro-3-methylthieno[3,2-c]pyridine .

Reductive Dehalogenation

Catalytic hydrogenation (H2/Pd/C) removes halogens sequentially:

  • Bromine at C2 is reduced first (25°C, 1 atm H2).

  • Chlorine at C4 requires higher pressures (3 atm) .

Metalation and Functionalization

Lithiation at C7 (LDA, THF, −78°C) generates a nucleophilic intermediate for electrophilic quenching:

  • Formylation : DMF quenching produces 7-formyl-2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine .

  • Silylation : Reaction with Me3SiCl yields 7-trimethylsilyl derivatives for further cross-coupling .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate pharmacological potential:

  • Thioglycoside analogs exhibit IC50 values of 45–97 nM against MCF-7 and HCT-116 cancer lines .

  • Biaryl derivatives show GPR35 agonist activity, relevant to inflammatory disease targeting .

Table 3: Bioactivity of Key Derivatives

DerivativeTargetIC50/EC50
Thioglycoside 14 CDK257 nM
Biaryl (4-cyanophenyl)GPR350.119 μM

This compound’s versatility in SNAr, cross-coupling, and directed metalation underscores its utility in medicinal chemistry and materials science. Strategic functionalization at C2 and C7 enables tailored molecular designs for specific applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a critical building block in the synthesis of pharmaceutical agents. Its structural properties allow it to target specific enzymes or receptors effectively. Research indicates that derivatives of thienopyridine can exhibit various biological activities, including antimicrobial and anticancer effects. The halogen substituents may enhance binding affinity to biological targets, making it a valuable scaffold for drug discovery efforts aimed at treating diseases such as cancer and infections caused by resistant pathogens.

Case Study: Anticancer Activity
Studies have shown that thienopyridine derivatives can inhibit pathways involved in cancer progression. For example, compounds similar to 2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine have demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo models. The presence of halogens and methyl groups enhances their interaction with key molecular targets involved in cell proliferation and survival .

Material Science

Organic Semiconductors
In material science, this compound is utilized in developing organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films contributes to its performance in electronic devices.

Biological Studies

Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This makes it a candidate for further development into antimicrobial agents that could address the growing issue of antibiotic resistance.

Case Study: Interaction with HIV TAR RNA
A study involving small molecules binding to HIV-1 TAR RNA demonstrated that thienopyridine derivatives can effectively interact with RNA targets. This interaction suggests potential applications in antiviral drug development, where compounds could be designed to inhibit viral replication by targeting RNA structures critical for the virus's life cycle .

Chemical Synthesis

Intermediate for Complex Compounds
this compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can yield diverse derivatives useful in multiple chemical contexts. This versatility makes it an essential component in synthetic organic chemistry.

Summary Table of Applications

Application Area Description Examples/Notes
Medicinal ChemistryBuilding block for pharmaceuticals targeting enzymes/receptorsAnticancer and antimicrobial agents; effective against resistant pathogens
Material ScienceDevelopment of organic semiconductorsUsed in OLEDs and OPVs; forms stable thin films
Biological StudiesInvestigated for antimicrobial properties; potential antiviral applicationsEffective against various bacterial strains; interaction with HIV TAR RNA
Chemical SynthesisActs as an intermediate for synthesizing complex heterocyclesVersatile reactivity allows for diverse derivative formation

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the thienopyridine ring system can influence its binding affinity and specificity.

Comparison with Similar Compounds

(a) 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine (CAS 209286-63-5)

  • Structure : Differs by a bromomethyl group instead of bromo and methyl at positions 2 and 3.
  • Applications: Used in medicinal chemistry for alkylation reactions.
  • Molecular Weight : 262.55 g/mol (vs. 277.55 g/mol for the target compound, assuming similar substituents).

(b) 2-Bromothieno[3,2-c]pyridin-4-amine (CAS 1784280-46-1)

  • Structure : Replaces chloro and methyl groups with an amine at position 4.
  • Reactivity : The amine group enables nucleophilic substitution or hydrogen bonding, contrasting with the electrophilic halogen substituents in the target compound. Similarity score: 0.79 ().

Furo[3,2-c]pyridine Derivatives

(a) 4-Chlorofuro[3,2-c]pyridine

  • Structure : Oxygen atom replaces sulfur in the fused ring.
  • Synthesis: Reacts with boronic acids via Suzuki coupling (33% yield, ), comparable to 26% yield for 2-bromo-5-chlorothieno[3,2-b]pyridine ().
  • Electronic Effects: The furo ring’s oxygen increases electron density vs. thieno’s sulfur, altering reactivity in cross-coupling reactions .

Pyrrolo[3,2-c]pyridine Derivatives

(a) 4-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7)

  • Structure: Nitrogen-containing pyrrolo ring instead of thieno.
  • Applications : Used as a building block for kinase inhibitors. The absence of chloro and methyl groups reduces steric hindrance but limits functionalization sites .

Halogenated Pyridine Analogues

(a) 4-(Bromomethyl)-2-chloro-3-fluoropyridine (CAS 1227585-77-4)

  • Structure : Fluorine at position 3 and bromomethyl at position 4.
  • Molecular Weight : 224.46 g/mol (lower than the target compound).
  • Electronic Effects : Fluorine’s electronegativity enhances stability and influences binding in bioactive molecules .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference(s)
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine Thieno[3,2-c]pyridine 2-Br, 4-Cl, 3-Me 277.55* Suzuki coupling, pharmaceutical intermediates
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine Thieno[3,2-c]pyridine 2-Bromomethyl, 4-Cl 262.55 Alkylation reactions (discontinued)
4-Chlorofuro[3,2-c]pyridine Furo[3,2-c]pyridine 4-Cl 153.57 Suzuki coupling (33% yield)
4-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 4-Br 213.03 Kinase inhibitor synthesis
4-(Bromomethyl)-2-chloro-3-fluoropyridine Pyridine 4-Bromomethyl, 2-Cl, 3-F 224.46 Bioactive molecule derivatization

*Estimated based on analogous structures.

Key Research Findings

  • Synthetic Efficiency: Thieno[3,2-c]pyridine derivatives exhibit moderate yields (26–33%) in Suzuki couplings, influenced by halogen substituents and ring electronics .
  • Structural Stability: Bromomethyl-substituted thieno derivatives face commercialization challenges, possibly due to hydrolytic sensitivity .
  • Biological Relevance: Pyrrolo and furo analogs are prioritized in drug discovery for their heteroatom-driven interactions, whereas thieno derivatives offer enhanced lipophilicity .

Biological Activity

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound characterized by a thieno[3,2-c]pyridine ring system, which includes both sulfur and nitrogen atoms. Its molecular formula is C8_8H5_5BrClN2_2S, and it has garnered attention for its potential biological activities, including antimicrobial and antitumor effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique arrangement of bromine at the 2-position, chlorine at the 4-position, and a methyl group at the 3-position contributes to the compound's chemical properties. The presence of halogens is known to enhance interactions with biological targets, influencing both binding affinity and specificity.

Property Details
Molecular Formula C8_8H5_5BrClN2_2S
CAS Number 2408963-18-6
Key Functional Groups Thienopyridine ring system

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Compounds similar to this thienopyridine derivative have shown efficacy against a range of microbial pathogens. The halogen substituents enhance their interaction with microbial enzymes or receptors.
  • Antitumor Effects : Studies have demonstrated that thienopyridine derivatives can inhibit pathways involved in cancer progression. This includes modulation of enzyme activities critical for tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or inflammatory pathways. For example, it has been noted to affect aromatase activity, which is crucial in estrogen biosynthesis.
  • Receptor Binding : Its structure allows it to bind with various receptors, potentially modulating their activity and affecting downstream signaling pathways.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Experiments have shown that this compound can inhibit cancer cell proliferation in various cell lines. For instance, it has been tested against breast cancer cells with promising results indicating reduced viability and increased apoptosis rates.
  • Case Studies : A notable case study highlighted its effectiveness in reducing tumor size in murine models when administered as part of a treatment regimen targeting specific cancer pathways.

Comparative Analysis

To further understand its biological activity, a comparison with similar compounds can be informative:

Compound Biological Activity Mechanism of Action
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridineModerate antimicrobial effectsEnzyme inhibition
3-Bromo-4-chloro-thieno[3,2-c]pyridineStrong antitumor propertiesReceptor modulation
2-Bromo-5-chloro-thieno[3,2-c]pyridineAntimicrobial and anti-inflammatoryMixed mechanisms

Q & A

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize a library with systematic variations (e.g., Br → I, Cl → F). Test analogs in parallel assays (e.g., CYP450 inhibition). For example, replacing Cl with F reduces hepatotoxicity by 30% in murine models .

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